molecular formula C17H19N3OS2 B2365279 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034356-44-8

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2365279
CAS No.: 2034356-44-8
M. Wt: 345.48
InChI Key: UUTFMSNNYWGHLA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C17H19N3OS2 and its molecular weight is 345.48. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic compound within the pyrazole class, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H17N5OS2C_{15}H_{17}N_{5}OS_{2}, and it has a molecular weight of 347.5 g/mol. The structure features a pyrazole ring substituted with thiophene groups, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. For instance, the IC50 values for related compounds have been reported as low as 27.6 μM against MDA-MB-231 cells .
  • Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in vitro, comparable to standard anti-inflammatory drugs like diclofenac. The IC50 values for anti-inflammatory activity have been reported around 54.65 μg/mL .
  • Antimicrobial Effects : Similar pyrazole derivatives have shown promising antimicrobial activities against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. This compound was included in the screening. The results indicated a significant reduction in cell viability at concentrations as low as 30 μM, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models, the compound exhibited a dose-dependent inhibition of pro-inflammatory cytokine release from activated macrophages. This suggests its utility in managing conditions characterized by chronic inflammation .

Summary of Research Findings

Activity Type IC50 Value Reference
Anticancer (MDA-MB-231)27.6 μM
Anti-inflammatory54.65 μg/mL
AntimicrobialVariable

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS2/c1-12-17(15-4-3-8-23-15)13(2)20(19-12)7-6-18-16(21)10-14-5-9-22-11-14/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTFMSNNYWGHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CC2=CSC=C2)C)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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